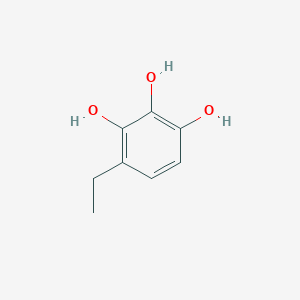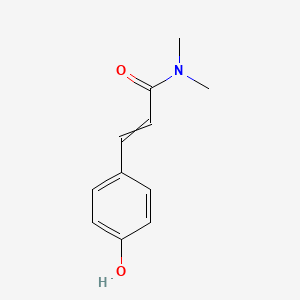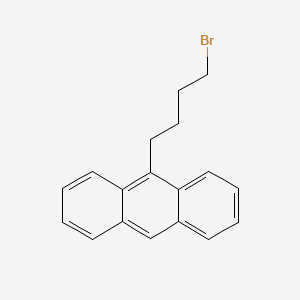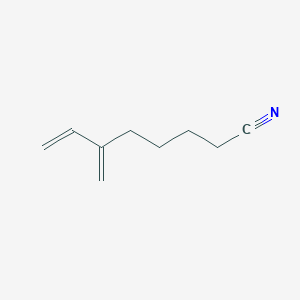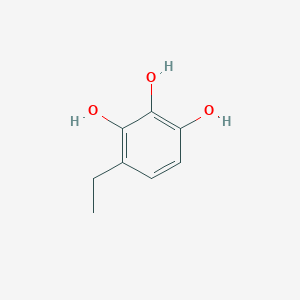
4-Ethylbenzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylbenzene-1,2,3-triol is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, featuring three hydroxyl groups (-OH) attached to the benzene ring at positions 1, 2, and 3, and an ethyl group (-C2H5) at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2,3-triol typically involves the hydroxylation of 4-ethylphenol. One common method is the use of a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from ethylbenzene. The initial step could be the nitration of ethylbenzene to form 4-ethyl-1-nitrobenzene, followed by reduction to 4-ethyl-1-aminobenzene. Subsequent hydroxylation steps would then yield the desired triol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming ethylbenzene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Ethylbenzene derivatives with fewer hydroxyl groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Ethylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aromatic compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethylbenzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the ethyl group.
Hydroquinone (1,4-Dihydroxybenzene): Has hydroxyl groups at positions 1 and 4.
Resorcinol (1,3-Dihydroxybenzene): Hydroxyl groups at positions 1 and 3.
Uniqueness: 4-Ethylbenzene-1,2,3-triol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature can enhance its solubility in organic solvents and modify its pharmacokinetic properties.
Propriétés
Numéro CAS |
143502-72-1 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
4-ethylbenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3 |
Clé InChI |
LJLXJBBGIPYQDM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




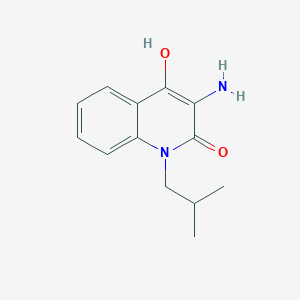



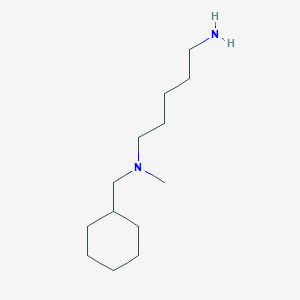
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
